Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride is a chemical compound that features a pyrrolidine ring, a common structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride typically involves the reaction of pyrrolidine derivatives with methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the ester group yields an alcohol .
Scientific Research Applications
Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride
- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride)
Uniqueness
Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride is unique due to its specific structural features, such as the hydroxyl group on the pyrrolidine ring. This structural difference can lead to distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H |
InChI Key |
FLSYDCAABPWONO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(CN1)O.Cl |
Origin of Product |
United States |
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